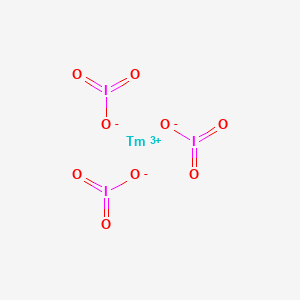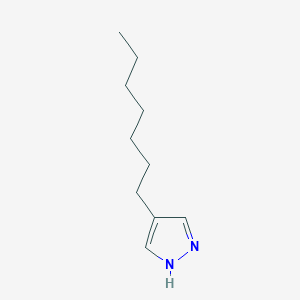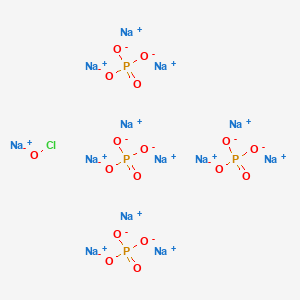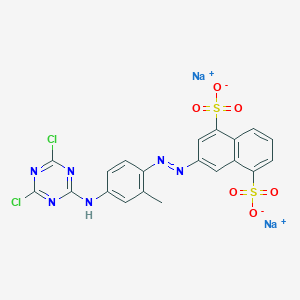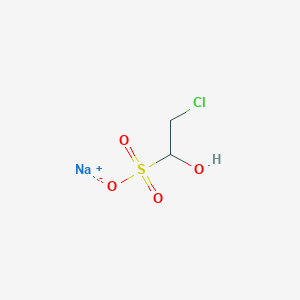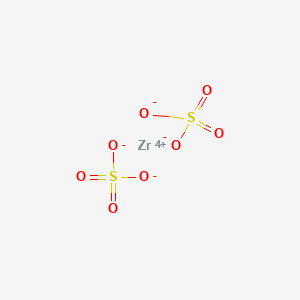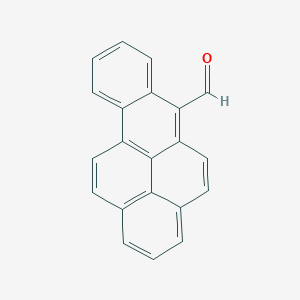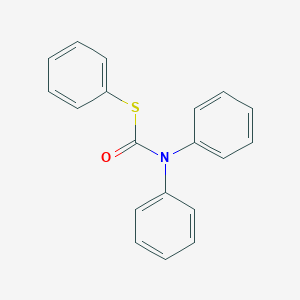
Carbamic acid, diphenylthio-, S-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diphenylthio-, S-phenyl ester is a chemical compound that is commonly known as disulfiram. It is a white, crystalline powder that is used in the treatment of alcoholism. Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its use in the treatment of alcoholism, disulfiram has also been studied for its potential applications in cancer treatment and as an insecticide.
Wirkmechanismus
Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its effects on alcohol metabolism, disulfiram has also been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.
Biochemische Und Physiologische Effekte
Disulfiram has a number of biochemical and physiological effects. It inhibits the activity of acetaldehyde dehydrogenase, which leads to the accumulation of acetaldehyde in the body. This can cause unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition, disulfiram has been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.
Vorteile Und Einschränkungen Für Laborexperimente
Disulfiram has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in pure form. In addition, disulfiram has been extensively studied in both in vitro and in vivo models, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that disulfiram can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on disulfiram. One area of interest is its potential applications in cancer treatment. Disulfiram has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential as an insecticide. Disulfiram has been shown to be effective against a number of insect pests, and there is interest in exploring its potential as a natural insecticide. Finally, there is interest in exploring the mechanisms of action of disulfiram in more detail, in order to better understand its effects on alcohol metabolism, xenobiotic detoxification, and ROS signaling.
Synthesemethoden
Disulfiram can be synthesized by the reaction of carbon disulfide with sodium hydroxide to form sodium diethyl dithiocarbamate. This compound is then reacted with phenyl chloride to form disulfiram. The synthesis of disulfiram is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Disulfiram has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase, which is important for the detoxification of reactive oxygen species (ROS) in cancer cells. This leads to an accumulation of ROS, which can cause oxidative damage to the cancer cells and ultimately lead to cell death.
Eigenschaften
CAS-Nummer |
13509-40-5 |
|---|---|
Produktname |
Carbamic acid, diphenylthio-, S-phenyl ester |
Molekularformel |
C19H15NOS |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
S-phenyl N,N-diphenylcarbamothioate |
InChI |
InChI=1S/C19H15NOS/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
InChI-Schlüssel |
UFYNNEYPWQBTRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
Andere CAS-Nummern |
13509-40-5 |
Synonyme |
N,N-Diphenylthiocarbamic acid S-phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



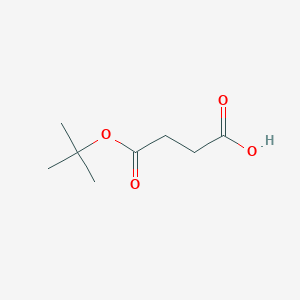
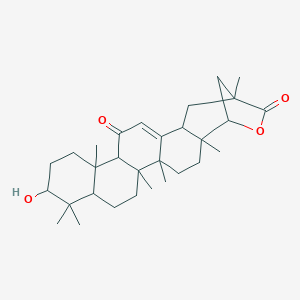
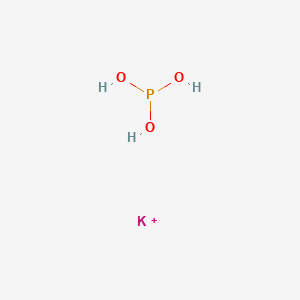

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
